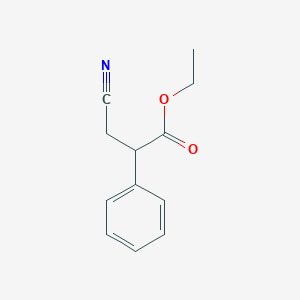

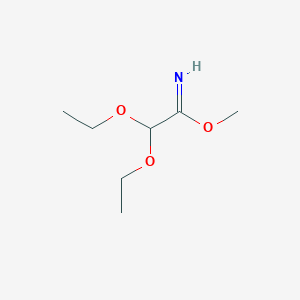

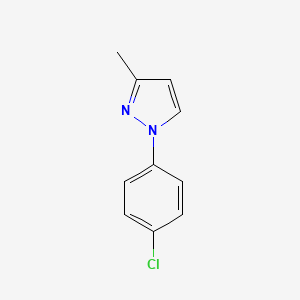

![molecular formula C9H6F3N3O B1356826 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 5711-62-6](/img/structure/B1356826.png)

5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine, commonly known as TFPA, is a compound of interest in the chemical and scientific research community. It is a heterocyclic compound that belongs to the oxadiazole family and is composed of a five-membered ring with two nitrogen atoms and one oxygen atom. TFPA has been studied extensively for its unique properties and potential applications in various scientific fields.

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in “5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these compounds. Therefore, “5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” could potentially be used in the development of new pharmaceuticals .

Antimicrobial Activity

“5-Trifluoromethyl-2-formyl phenylboronic acid”, a compound similar to “5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine”, has shown moderate antimicrobial activity against Candida albicans . It also reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . This suggests that “5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” might also have potential antimicrobial applications.

Synthesis of Imidoyl Chlorides

“5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” could potentially be used in the synthesis of imidoyl chlorides . Imidoyl chlorides are useful intermediates in organic synthesis, particularly in the preparation of imidoyl radicals and imidoyl anions.

Use in Chromatography Columns

A compound with a similar structure, “3,4-Bis(2-Fluoro-5-Trifluoromethyl Phenyl)-2,5-dihydrofuran”, has been used in the preparation of chromatography columns . Therefore, “5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” could potentially be used in similar applications.

Potential Use in PI3K Inhibition

Compounds containing trifluoromethyl groups have been found to inhibit PI3Ks, a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism . Therefore, “5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” could potentially be used in research related to these biological processes.

Potential Use in the Synthesis of Pexidartinib

Pexidartinib, a drug used to treat tenosynovial giant cell tumor, is synthesized using a compound that contains a trifluoromethyl group . Therefore, “5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” could potentially be used in the synthesis of similar drugs.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It can be inferred that the compound interacts with its targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would impact the bioavailability of the compound .

Result of Action

The interaction of the compound with its targets would lead to various cellular and molecular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. For instance, the presence of other chemicals, temperature, and pH can affect the compound’s stability and efficacy .

properties

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)6-4-2-1-3-5(6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFGKVGSCXXDAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592503 |

Source

|

| Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |

CAS RN |

5711-62-6 |

Source

|

| Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5711-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

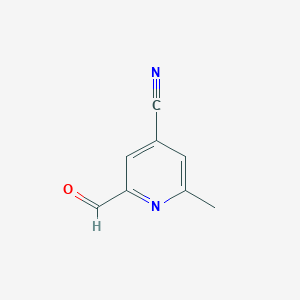

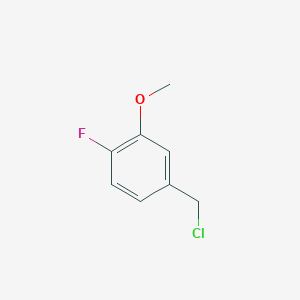

![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)